molecular formula C19H13ClFN5O2 B2376157 N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-41-0

N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2376157
CAS No.: 852450-41-0
M. Wt: 397.79
InChI Key: PKKRHBIJSUIHGZ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS RN: 565167-91-1) is a pyrazolo[3,4-d]pyrimidine derivative with a 3-chlorophenyl acetamide moiety and a 4-fluorophenyl substituent at the 1-position of the heterocyclic core (Fig. 1). Its molecular formula is C₁₉H₁₂ClFN₄O₂, and it features:

  • A pyrazolo[3,4-d]pyrimidin-4-one scaffold, which is a bicyclic system fused with pyrazole and pyrimidine rings.
  • A 4-fluorophenyl group at position 1, contributing electron-withdrawing effects.
  • A 3-chlorophenyl-substituted acetamide at position 5, influencing lipophilicity and steric bulk.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O2/c20-12-2-1-3-14(8-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-6-4-13(21)5-7-15/h1-9,11H,10H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKRHBIJSUIHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H13ClFN5O2
  • Molecular Weight : 397.79 g/mol
  • CAS Number : 887457-94-5

The compound exhibits biological activity primarily through its interaction with various molecular targets. It has been studied for its potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Research indicates that the incorporation of the 3-chloro-4-fluorophenyl moiety enhances the inhibitory activity against tyrosinase from Agaricus bisporus . This suggests a mechanism where the compound competes with substrates at the enzyme's active site.

Antimicrobial Activity

Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, possess antimicrobial properties. These compounds were evaluated against various bacterial strains and demonstrated significant inhibitory effects, indicating their potential use as antimicrobial agents.

Insecticidal Activity

Research focusing on related pyrazole derivatives has indicated promising insecticidal activities. For instance, novel flupyrimin derivatives showed high lethality against Plutella xylostella, a common agricultural pest, with some compounds achieving 100% mortality at concentrations as low as 400 μg/ml . While specific data for this compound is limited, its structural similarities suggest potential insecticidal applications.

Anticancer Activity

The compound's structural features position it as a candidate for anticancer research. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation in several studies. The mechanism often involves interference with cell cycle regulation and induction of apoptosis in cancerous cells.

Research Findings and Case Studies

StudyFindings
Zhao et al. (2022)Investigated insecticidal activity of pyrazolo derivatives; demonstrated high efficacy against Plutella xylostella at various concentrations .
Recent Tyrosinase Inhibition StudyConfirmed that 3-chloro-4-fluorophenyl moiety enhances inhibition of tyrosinase; docking studies support increased potency compared to reference compounds .
Antimicrobial EvaluationMultiple derivatives exhibited significant antimicrobial effects against various bacterial strains; further research needed for specific activity of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Analogs

Compound 1 : 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide (CAS: 778623-11-3)
  • Structural Differences : Replaces the 3-chlorophenylacetamide with an N-methylacetamide group.
  • Implications : Reduced steric hindrance and lower molecular weight (C₁₅H₁₂ClN₅O₂ vs. C₁₉H₁₂ClFN₄O₂) may enhance solubility but decrease target affinity due to the absence of aromatic substituents.
Compound 2 : 2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS: 841211-83-4)
  • Structural Differences : Substitutes the 4-fluorophenyl group with a 3,4-dimethylphenyl ring.
  • Implications : Increased hydrophobicity from methyl groups could improve membrane permeability but reduce electronic effects critical for receptor binding.

Heterocyclic Core-Modified Analogs

Compound 3 : N-(3-Chlorophenyl)-2-[[2-(4-Methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866350-09-6)
  • Structural Differences: Replaces pyrazolo[3,4-d]pyrimidine with a chromeno[2,3-d]pyrimidine core and introduces a sulfanyl linker.
  • Implications: The chromeno-pyrimidine system may alter π-π stacking interactions, while the sulfanyl group could influence metabolic stability.
Compound 4 : 2-[[3-(4-Chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide (CAS: 536714-91-7)
  • Structural Differences : Features a pyrimido[5,4-b]indole core and a 2,4-difluorophenyl substituent.

Functional Group Variations

Compound 5 : N-(3-Chlorophenyl)-2-((3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (From )
  • Structural Differences : Substitutes pyrazolo[3,4-d]pyrimidin-4-one with a quinazolin-4-one core.
Compound 6 : Example 83 ()
  • Structural Differences: Incorporates a chromen-4-one moiety and dimethylamino-isopropoxy substituents.
  • Implications: The chromenone system may confer antioxidant or anti-inflammatory activity, while bulky substituents could affect bioavailability.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance binding to electron-deficient pockets in enzyme active sites, a feature shared with kinase inhibitors like imatinib.
  • Chlorophenyl vs.
  • Core Modifications: Quinazoline (Compound 5) and chromenone (Example 83) cores suggest divergent therapeutic applications, highlighting the pyrazolo[3,4-d]pyrimidine scaffold’s versatility.

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